Enzyme Inhibition Potency: 5.6-Fold Superior Ki Value Over 5-Nitrouracil Against Giardia lamblia Uridine Phosphorylase
In a comprehensive screen of 56 pyrimidine analogs against uridine phosphorylase from Giardia lamblia, 5-nitro-6-methyluracil (6-methyl-5-nitrouracil) exhibited the highest inhibitory potency among all compounds tested, with a Ki value of 10 µM. This represents a 5.6-fold improvement over the parent compound 5-nitrouracil (Ki = 56 µM) and a >100-fold improvement over 1,3-dimethyluracil (Ki > 1000 µM) [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) for Giardia lamblia uridine phosphorylase |
|---|---|
| Target Compound Data | Ki = 10 µM (6-methyl-5-nitrouracil) |
| Comparator Or Baseline | 5-Nitrouracil (Ki = 56 µM); 6-Amino-5-nitrouracil (Ki = 12 µM); 5-Fluorouracil (Ki = 119 µM) |
| Quantified Difference | 5.6-fold lower Ki (more potent) vs. 5-nitrouracil; approximately 1.2-fold better than 6-amino-5-nitrouracil |
| Conditions | Uridine phosphorylase assay with uridine at 1 mM (≈1.5× Km), inhibitor at 1 mM, competitive inhibition mode |
Why This Matters
This head-to-head comparative data demonstrates that the 6-methyl substitution significantly enhances enzyme binding affinity beyond what the nitro group alone provides, making this specific compound the optimal starting point for structure-based inhibitor design against nucleoside phosphorylase targets.
- [1] Jiménez, B. M., Kranz, P., Lee, C. S., Gero, A. M., & O'Sullivan, W. J. (1989). Inhibition of uridine phosphorylase from Giardia lamblia by pyrimidine analogs. Biochemical Pharmacology, 38(21), 3785–3789. View Source
